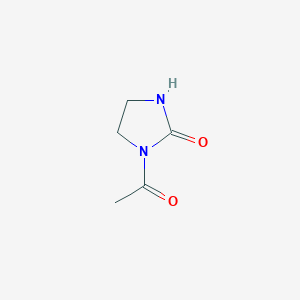

1-Acetyl-2-imidazolidinone

Description

Historical Evolution of Imidazolidinone Derivatives in Chemical Synthesis

The journey of imidazolidinone derivatives in chemical research began in the mid-20th century. One of the earliest recognized derivatives was 1,3-dimethyl-2-imidazolidinone (B1670677), which gained attention as a polar aprotic solvent. The foundational work on 2-imidazolidinone chiral auxiliaries for asymmetric synthesis was established as early as 1950. chim.it

The versatility of the imidazolidinone scaffold soon led to its incorporation into bioactive molecules, including antihypertensive agents like imidapril (B193102) and antibiotics such as azlocillin. wikipedia.org By the 1990s, research had established that the positioning of substituents on the ring, particularly the distinction between 2- and 4-imidazolidinones, had a profound impact on pharmacological activity.

A significant leap in the application of these derivatives occurred in the early 2000s with the development of imidazolidinone-based organocatalysts, most notably by the MacMillan group. tcichemicals.comacs.org These catalysts, which operate through iminium ion and enamine activation, revolutionized the field of asymmetric synthesis by providing a metal-free method for creating chiral molecules with high enantioselectivity. ntnu.nothieme-connect.de This development has solidified the imidazolidinone framework as a cornerstone of modern organocatalysis. maynoothuniversity.ie

Academic Significance of the Imidazolidinone Scaffold in Contemporary Chemical Research

The imidazolidinone scaffold is a structural motif of immense academic and industrial interest. mdpi.com Its significance spans several key areas of chemical research.

Asymmetric Organocatalysis : Chiral imidazolidinone derivatives are a highly successful class of organocatalysts. tcichemicals.com They are capable of activating α,β-unsaturated aldehydes and ketones towards a wide range of enantioselective transformations, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. tcichemicals.comntnu.no The mechanism involves the formation of transient iminium ions or enamines, which effectively lowers the LUMO or raises the HOMO of the substrate, respectively. ntnu.nothieme-connect.de This has enabled the synthesis of complex chiral molecules with high efficiency and stereocontrol. tcichemicals.comnih.gov

Medicinal Chemistry : The imidazolidinone ring is a privileged scaffold in drug discovery, found in numerous biologically active compounds and pharmaceuticals. mdpi.comulaval.caajrconline.org Its derivatives have shown a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. ekb.egresearchgate.netmdpi.com The rigid structure of the ring allows it to act as a robust framework for positioning functional groups to interact with biological targets like enzymes and receptors. ekb.eg

Synthetic Intermediates : Beyond their direct application as catalysts and drugs, imidazolidinones serve as versatile building blocks in organic synthesis. mdpi.comatamankimya.com Their functional groups can be readily modified, making them valuable starting materials for the construction of more complex molecular architectures. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-acetylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWACYUTERPMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202187 | |

| Record name | 1-Acetylimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-39-9 | |

| Record name | 1-Acetyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylimidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-2-imidazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLIMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I618FH9ZLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 1 Acetyl 2 Imidazolidinone

Nucleophilic Reactivity and Ring Transformations

The imidazolidinone core, particularly the nitrogen atoms, can exhibit nucleophilic character. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, initiating a range of reactions. atamanchemicals.com This nucleophilicity is fundamental to many of the transformations the molecule undergoes.

Under certain conditions, the imidazolidinone ring can be susceptible to ring-opening reactions. For instance, hydrolysis under acidic or basic conditions can lead to the cleavage of the amide bond within the ring. evitachem.com Additionally, the ring system can participate in condensation reactions with electrophiles like aldehydes or ketones, potentially leading to the formation of larger, fused heterocyclic structures. evitachem.com

Furthermore, the imidazolidinone ring can be synthesized from various precursors, highlighting the thermodynamic considerations that govern its formation and potential for reversal. For instance, 2-imidazolidinone can be synthesized from ethylenediamine (B42938) and carbon dioxide, a reaction that can be reversible under certain conditions. nih.gov This equilibrium underscores the dynamic nature of the imidazolidinone ring's stability and its potential to undergo transformations that lead back to acyclic precursors or rearrange into other cyclic structures.

The reactivity of the imidazolidinone ring is also influenced by substituents. For example, the presence of a methoxy (B1213986) group on the ring can introduce a site for nucleophilic substitution reactions. evitachem.com This demonstrates how functionalization of the core ring structure can modulate its inherent reactivity and open pathways to further chemical diversity.

Electrophilic Activation and Functionalization of the Imidazolidinone Nucleus

The imidazolidinone nucleus, while possessing nucleophilic nitrogen atoms, can also be rendered more electrophilic to facilitate functionalization. The carbonyl carbon of the amide group is inherently electrophilic and can be attacked by strong nucleophiles. nih.gov This electrophilicity can be further enhanced through activation.

One common strategy for electrophilic activation involves the use of activating agents that convert one of the amide's functional groups into a better leaving group. For instance, reaction with triflic anhydride (B1165640) can activate the amide for subsequent nucleophilic attack. nih.gov This type of activation is crucial for overcoming the inherent stability of the amide bond, which possesses significant double bond character due to resonance. nih.gov

The acetyl group on the nitrogen atom also plays a significant role in the electrophilic character of the molecule. The electron-withdrawing nature of the acetyl group can influence the reactivity of the imidazolidinone ring. The synthesis of 1-acetyl-2-imidazolidinone itself involves the reaction of 2-imidazolidinone with an acetylating agent like acetic anhydride or acetyl chloride, highlighting the nucleophilicity of the nitrogen on the parent imidazolidinone and the electrophilic nature of the acetylating agent. google.comchemicalbook.comprepchem.com

Functionalization of the imidazolidinone nucleus can also occur through reactions involving radical intermediates. Nitrogen-centered radicals can be generated from N-haloimides, and these electrophilic radicals can add to electron-rich π-systems like alkenes. acs.org This provides a pathway for the difunctionalization of alkenes and the construction of new carbon-nitrogen bonds. While this specific example involves N-haloimides, it illustrates a broader principle of radical-mediated functionalization that could be applicable to derivatives of this compound.

The electrophilic nature of the imidazolidinone system is also exploited in reactions that lead to the formation of fused ring systems. For example, oxidative cyclization reactions of activated acetyl amides with cyclic amidines, mediated by reagents like iodosobenzene, can produce polysubstituted imidazolidin-2-ones. researchgate.net These reactions often proceed through a proposed mechanism involving intermolecular addition, a Hofmann-type rearrangement, and subsequent intramolecular cyclization. researchgate.net

Table 1: Examples of Reagents Used in the Functionalization of Imidazolidinone Systems

| Reagent Class | Specific Example | Type of Functionalization |

|---|---|---|

| Acetylating Agents | Acetic Anhydride, Acetyl Chloride | N-Acetylation |

| Activating Agents | Triflic Anhydride | Amide Activation |

| Oxidizing Agents | Iodosobenzene (PhIO) | Oxidative Cyclization |

| Halogenating Agents | N-Haloimides (general) | Radical Generation for Alkene Amination |

Catalytic Influences on this compound Reactivity

Catalysis plays a pivotal role in modulating the reactivity of this compound and related imidazolidinone structures, enabling transformations that might otherwise be inefficient or require harsh conditions. Both metal-based and organocatalysts have been shown to be effective in a variety of reactions.

Metal catalysts are widely employed in reactions involving the imidazolidinone core. For instance, palladium-catalyzed reactions are used to form carbon-nitrogen bonds with heteroaromatic toluene (B28343) sulfonates and to activate the oxidative amidation of alkenes using 2-imidazolidinone. atamanchemicals.com Platinum catalysts, particularly Pt(IV), have been shown to catalyze 1,2-acyl migration cascades in related lactam systems, proceeding through C-N bond cleavage. nih.gov The synthesis of imidazolidin-2-ones from 1,2-diamines and carbon dioxide can be facilitated by various metal oxide catalysts, such as cerium oxide (CeO₂), which has been identified as a particularly effective and reusable heterogeneous catalyst for this transformation. nih.gov Tungstate catalysts have also been used to activate both the diamine substrate and carbon dioxide in similar syntheses. mdpi.com

Organocatalysts also exert significant influence on imidazolidinone reactivity. Phosphazene bases, for example, have been found to be highly active organocatalysts for the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones and imidazol-2-ones. researchgate.net In some syntheses, bifunctional catalysts are employed. For instance, an ionic liquid composed of a protonated DBU cation and an acetate (B1210297) anion can activate both carbon dioxide and a diamine substrate to facilitate the formation of the imidazolidinone ring. mdpi.com

The choice of catalyst can be highly specific to the desired transformation. For the direct synthesis of 2-imidazolidinone from ethylenediamine and CO₂, a bifunctional catalyst designed from KF and ZnO on an alumina (B75360) support has been shown to be active and selective. kaimosi.com The acidic and basic properties of such catalysts can be tuned by varying their composition and calcination temperature to achieve high product yields. kaimosi.com

Table 2: Catalytic Systems in Imidazolidinone Chemistry

| Catalyst Type | Specific Catalyst/System | Reaction Type |

|---|---|---|

| Metal Oxide | Cerium Oxide (CeO₂) | Synthesis of 2-imidazolidinone from ethylenediamine carbamate |

| Metal Complex | Palladium (Pd) catalysts | C-N bond formation, oxidative amidation |

| Metal Complex | Platinum (Pt) catalysts | Acyl migration in lactams |

| Organocatalyst | Phosphazene bases (e.g., BEMP) | Intramolecular hydroamidation of propargylic ureas |

| Bifunctional | [DBUH][OAc] (ionic liquid) | Synthesis of imidazolidin-2-ones from diamines and CO₂ |

| Bifunctional | ZnO/KF/Al₂O₃ | Synthesis of 2-imidazolidinone from ethylenediamine and CO₂ |

Synthesis and Characterization of Novel Imidazolidinone Derivatives and Analogues

N-Substitution and Functionalization Strategies

The nitrogen atoms of the imidazolidinone ring are primary sites for substitution and functionalization, allowing for the introduction of diverse chemical entities that can modulate the molecule's steric and electronic properties. The synthesis of 1-Acetyl-2-imidazolidinone itself is typically achieved by the acetylation of 2-imidazolidinone with acetic anhydride (B1165640). chemicalbook.comgoogle.com For instance, heating 2-imidazolidone (B142035) with acetic anhydride at 150°C for one hour yields this compound. chemicalbook.com A refined method involves the reaction of 2-imidazolidinone and acetic anhydride in a 1:2 molar ratio, followed by dilution with a lower alkyl acetate (B1210297) and heating to 70-75°C, which can produce the final product in high yield and purity. google.com

Further N-substitution is a key strategy for creating advanced derivatives, particularly chiral auxiliaries. While the N1 position is occupied by an acetyl group in the parent compound, the N3 position is available for introducing other substituents. This is exemplified in the synthesis of more complex chiral auxiliaries, such as N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one, where an additional chiral substituent is present on one of the nitrogen atoms to impart stereocontrol in asymmetric reactions. nih.govchim.it

To enhance the utility and recyclability of imidazolidinone-based reagents, functionalization strategies have been developed to immobilize them on solid supports or incorporate them into ionic liquids. For example, a polystyrene-supported 2-imidazolidinone chiral auxiliary has been synthesized for use in asymmetric alkylation reactions. chim.itscispace.com This approach simplifies product purification and allows for the recovery and reuse of the expensive chiral auxiliary. chim.itscispace.com Similarly, 1,2,3-triazolium ionic liquid-supported chiral imidazolidinones have been developed. chim.it These auxiliaries operate under homogeneous reaction conditions, which can improve reactivity and selectivity compared to their solid-supported counterparts, while still allowing for easy separation and recycling of the auxiliary. chim.it

The acetyl group on the N1 position can also influence reactivity at other sites. For instance, the presence of an N-acetyl group can direct the regioselectivity of certain reactions. In copper-catalyzed C-H arylations of indoles, an N-acetyl group can render the imino intermediate more susceptible to accepting a migrating C-Cu bond, thereby influencing the position of arylation. semanticscholar.org

| Functionalization Strategy | Starting Material | Reagents | Product | Key Feature | Reference |

| Acetylation | 2-Imidazolidinone | Acetic anhydride | This compound | Synthesis of the parent compound | chemicalbook.com |

| Solid-Phase Support | 2-Imidazolidinone derivative | Polystyrene resin | Polystyrene-supported chiral auxiliary | Ease of purification and auxiliary recovery | chim.itscispace.com |

| Ionic Liquid Support | Chiral 2-imidazolidinone | 1,2,3-Triazolium precursor | Ionic liquid-supported chiral auxiliary | Homogeneous reaction with easy recovery | chim.it |

Chiral Imidazolidinone Auxiliaries in Asymmetric Synthesis

Chiral 2-imidazolidinones are highly effective auxiliaries in asymmetric synthesis due to their ability to induce high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. chim.it While this compound itself is achiral, it represents the basic scaffold from which chiral versions are derived, typically by introducing chiral substituents at the N1, C4, or C5 positions.

A notable example involves the use of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one in acetate aldol (B89426) reactions. nih.govchim.itsemanticscholar.org Research by Nair and co-workers demonstrated that a reversal of diastereoselectivity could be achieved by choosing either a lithium or a titanium enolate of this auxiliary. nih.govchim.it The lithium enolate is proposed to react via an open transition state, while the titanium enolate proceeds through a closed transition state, leading to the formation of opposite diastereomers of the aldol adducts. nih.govchim.it This methodology was successfully applied to the stereoselective synthesis of both enantiomers of fluoxetine. nih.govchim.itsemanticscholar.org

The same chiral auxiliary's lithium enolate has also been reacted with isatins to produce 3-substituted-3-hydroxy-2-oxindoles with good yields and diastereoselectivity ranging from 75:25 to 92:2, depending on the substituents on the isatin (B1672199) ring. chim.it These products are valuable intermediates for synthesizing furoindoline and pyrroloindole-based natural products. chim.it

Imidazolidinone auxiliaries attached to solid supports have also proven effective. A Wang resin supported 2-imidazolidinone auxiliary has been used for asymmetric glycolate (B3277807) alkylation reactions in the solid phase, producing chiral benzyl-protected α-hydroxy alcohols with good stereoselectivity. scispace.com

| Reaction Type | Chiral Auxiliary | Reactants | Enolate | Diastereomeric Ratio (dr) | Product Application | Reference |

| Acetate Aldol | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Aldehydes | Lithium | Varies (Open TS) | (S)-Fluoxetine synthesis | nih.govchim.it |

| Acetate Aldol | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Aldehydes | Titanium | Varies (Closed TS) | (R)-Fluoxetine synthesis | nih.govchim.it |

| Acetate Aldol | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | N-substituted isatins | Lithium | 75:25 to 92:2 | Furoindoline synthesis | chim.it |

| Glycolate Alkylation | Wang resin supported 2-imidazolidinone | Benzyl bromide | Sodium | Good stereoselectivity | Chiral α-hydroxy alcohols | scispace.com |

Modifications at the C4 and C5 Positions of the Imidazolidinone Ring

Functionalization of the carbon backbone of the imidazolidinone ring, specifically at the C4 and C5 positions, provides another avenue for creating structural diversity and introducing new functionalities. These modifications can significantly impact the stereochemical outcome of reactions when the imidazolidinone is used as a chiral auxiliary or can be used to build more complex molecular architectures.

The synthesis of C4-substituted derivatives can be achieved through various routes. For example, 1-acetyl-4-methoxyimidazolidin-2-one (B13968599) has been synthesized and serves as a precursor for further modifications. evitachem.com The methoxy (B1213986) group at the C4 position can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. evitachem.com

The synthesis of 1,3-disubstituted imidazolidin-2-ones fused with a cyclohexane (B81311) ring (perhydrobenzimidazole-2-ones) represents a C4, C5-disubstitution pattern. nih.govmdpi.comresearchgate.net A pseudo-multicomponent, one-pot protocol starting from trans-(R,R)-diaminocyclohexane has been developed. nih.govmdpi.com This process involves the in situ formation of a Schiff base with an aldehyde, followed by reduction and subsequent cyclization with carbonyldiimidazole (CDI), affording the fused bicyclic imidazolidinone structure with yields ranging from 55% to 81%. nih.govmdpi.comresearchgate.net

Furthermore, the imidazolidinone ring can be constructed with substituents at C4 and C5 already in place. For instance, new imidazolidin-2,4-dione and 2-thioxo-imidazolidin-4-one derivatives have been synthesized from C-phenylglycine derivatives, incorporating a phenyl group at the C5 position.

| Modification Type | Precursor(s) | Key Reagents/Steps | Resulting Structure | Significance | Reference |

| C4-Substitution | 4-Methoxyimidazolidin-2-one | Acetic anhydride | 1-Acetyl-4-methoxyimidazolidin-2-one | Precursor for further C4 functionalization | evitachem.com |

| C4, C5-Fusion | trans-(R,R)-Diaminocyclohexane, Aldehyde | NaBH₄, Carbonyldiimidazole (CDI) | 1,3-Disubstituted perhydrobenzimidazole-2-one | One-pot synthesis of fused bicyclic systems | nih.govmdpi.com |

Hybrid Architectures Incorporating the Imidazolidinone Moiety

The imidazolidinone scaffold can be integrated into larger, more complex molecular frameworks to create hybrid architectures. These hybrid molecules often combine the structural features of the imidazolidinone with other heterocyclic systems, aiming to generate novel compounds with unique properties.

One strategy to build such hybrids is through intramolecular cyclization or condensation reactions starting from a functionalized imidazolidinone precursor. For example, 2-[(imidazolidin-2-ylideneamino)methyl]-anilines can be treated with carbon disulfide to generate fused polycyclic systems like 2,3-dihydro-12H-imidazo[2′,1′:4,5] chim.itevitachem.comgrafiati.comthiadiazino[2,3-b]quinazolin-5-thiones. researchgate.net

Another approach involves multicomponent reactions (MCRs). A diastereoselective synthesis of 4-imidazolidinone-tetrahydro-β-carboline hybrids has been accomplished through a post-Ugi transformation. The initial Ugi four-component reaction adduct undergoes an intramolecular condensation to generate a N-acyliminium intermediate, which then cyclizes to form the fused imidazopyridoindole architecture.

Copper-catalyzed reactions have also been employed to synthesize hybrid molecules. For instance, the reaction of an aziridine (B145994) with an isocyanate, catalyzed by copper, can efficiently produce substituted imidazolidinones. frontiersin.org This methodology has been applied to create hybrid molecules derived from two different pharmaceutical compounds, demonstrating its potential for generating novel bioactive structures. frontiersin.org The synthesis of spirolactam-imidazolidinone hybrids has also been reported, showcasing the versatility of the imidazolidinone core in constructing complex three-dimensional structures.

| Hybrid Architecture Type | Synthetic Strategy | Key Precursors | Resulting Hybrid System | Reference |

| Fused Polycycle | Intramolecular Cyclization | 2-[(Imidazolidin-2-ylideneamino)methyl]-anilines, CS₂ | Imidazo[2′,1′:4,5] chim.itevitachem.comgrafiati.comthiadiazino[2,3-b]quinazoline-5-thione | researchgate.net |

| Fused Heterocycle | Post-Ugi Transformation | Ugi-4CR adducts | 4-Imidazolidinone-tetrahydro-β-carboline | |

| Hybrid Molecule | Copper-Catalyzed Cyclization | Aziridine, Isocyanate | Substituted Imidazolidinone |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysiscdnsciencepub.comresearchgate.nettcichemicals.comambeed.com

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-acetyl-2-imidazolidinone, offering precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Spectroscopic Characterizationcdnsciencepub.comresearchgate.netambeed.com

The ¹H NMR spectrum of this compound provides key insights into its proton framework. The acetyl group's methyl protons (CH₃) typically appear as a sharp singlet. The methylene (B1212753) protons (CH₂) of the imidazolidinone ring present as a more complex system. cdnsciencepub.com In some analyses, these protons are described as an A₂B₂ system, giving approximate chemical shift values of 3.4 ppm and 3.8 ppm for the methylene protons at the 4- and 5-positions, respectively. cdnsciencepub.com One study reported a singlet for the methyl protons at 2.5 ppm and a singlet for the four methylene protons at 3.55 ppm, along with a broad signal for the NH proton at 6.30 ppm in a deuterated dimethyl sulfoxide (B87167) (DMSO) solvent. ambeed.com The specific chemical shifts can vary depending on the solvent used.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|

| Acetyl (CH₃) | 2.5 | DMSO |

| Methylene (CH₂CH₂) | 3.55 | DMSO |

This table is interactive. Click on the headers to sort the data.

Carbon-13 (¹³C) NMR Spectroscopic Analysismdpi.combenchchem.com

The ¹³C NMR spectrum complements the proton data by mapping the carbon skeleton of the molecule. It typically shows distinct signals for the acetyl methyl carbon, the two methylene carbons of the ring, and the two carbonyl carbons (one from the acetyl group and one from the ring). The carbonyl carbon of the imidazolidinone ring generally appears at a distinct chemical shift compared to the acetyl carbonyl carbon, reflecting their different electronic environments. mdpi.com The methylene carbons also provide characteristic signals, confirming the cyclic structure. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Data for Imidazolidinone Derivatives

| Carbon Atom | Typical Chemical Shift Range (δ) in ppm |

|---|---|

| Acetyl (CH₃) | ~24 |

| Methylene (C4/C5) | ~40-50 |

| Acetyl (C=O) | ~170 |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY)mdpi.comresearchgate.net

Two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum would show correlations between the protons on the adjacent methylene groups of the imidazolidinone ring, while an HMBC spectrum would reveal long-range couplings, for instance, between the acetyl protons and the acetyl carbonyl carbon, as well as between the ring protons and the ring carbons. mdpi.comresearchgate.net These techniques provide a comprehensive picture of the molecular structure, confirming the placement of the acetyl group on one of the nitrogen atoms. mdpi.comresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studiescdnsciencepub.commdpi.comnih.govbiointerfaceresearch.com

Vibrational spectroscopy probes the functional groups present in this compound by measuring the absorption of infrared radiation or the inelastic scattering of light (Raman).

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. cdnsciencepub.com Typically, two distinct carbonyl peaks are observed: one for the ring carbonyl and another for the acyl carbonyl of the acetyl group. The ring carbonyl frequency is generally higher than that of the acyl carbonyl. cdnsciencepub.com The N-H stretching vibration of the secondary amine in the ring also gives a characteristic band. mdpi.com C-H stretching and bending vibrations for the methyl and methylene groups are also present in the spectrum. biointerfaceresearch.com

Raman spectroscopy provides complementary information. For related compounds like 1,3-dimethyl-2-imidazolidinone (B1670677), active Raman bands have been identified across the spectrum, including a distinct peak in the fingerprint region (e.g., around 766 cm⁻¹), which is useful for identification. nih.gov

Table 3: Key FT-IR Absorption Bands for Acylated Imidazolidinones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ring Carbonyl (C=O) | Stretching | >1700 |

| Acetyl Carbonyl (C=O) | Stretching | ~1700 |

| N-H | Stretching | ~3200-3400 |

This table is interactive. Click on the headers to sort the data. Note: The exact positions can vary based on the sample state (solid/solution) and solvent.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysisambeed.combioinfopublication.orguni.luresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular formula of this compound is C₅H₈N₂O₂, corresponding to a monoisotopic mass of approximately 128.058 Da. tcichemicals.comuni.luavantorsciences.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 129.06586 |

| [M+Na]⁺ | 151.04780 |

This table is interactive. Click on the headers to sort the data. Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactionsresearchgate.netiucr.org

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. For derivatives of imidazolidinone, crystallographic studies reveal key details about bond lengths, bond angles, and the conformation of the five-membered ring. iucr.org For instance, in a related structure, the imidazolidinone ring was found to adopt an envelope conformation. iucr.org

These studies also elucidate intermolecular interactions, such as hydrogen bonding. In the crystal structure of similar imidazolidinones, molecules can form hydrogen-bonded dimeric aggregates through N-H···O interactions, creating stable supramolecular assemblies. iucr.org The acetyl group's orientation relative to the ring is also fixed in the crystal lattice, which can influence its chemical reactivity and physical properties. researchgate.net While specific crystallographic data for this compound itself was not found in the search results, analysis of related compounds provides a strong model for its expected solid-state structure. researchgate.netiucr.org

UV-Visible Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a versatile analytical technique frequently employed in the pharmaceutical industry for the quantitative determination of various compounds. ufrgs.br The principle behind this method lies in the measurement of the amount of light absorbed by a substance at a specific wavelength. For quantitative analysis, the concentration of the analyte is directly proportional to the absorbance, a relationship described by the Beer-Lambert law. This technique is valued for its simplicity, cost-effectiveness, and reliability in drug quality control. ufrgs.br

In the context of this compound, which is identified as a genotoxic impurity in Tizanidine (B1208945) hydrochloride, a sensitive and specific analytical method is crucial for its quantification. impactfactor.orgresearchgate.net Research has led to the development of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method that utilizes a UV detector for the quantitative analysis of this compound. impactfactor.orgresearchgate.netijddt.comresearchgate.net This method is suitable for both qualitative and quantitative assessment of this compound. impactfactor.orgijddt.comresearchgate.net

Detailed research findings indicate that a solution of this compound, when scanned across a wavelength range of 200-400 nm, exhibits maximum absorbance (λmax) at 215 nm. impactfactor.orgresearchgate.netresearchgate.net This specific wavelength is used for the detection and quantification of the compound without interference. impactfactor.orgresearchgate.net The method has been validated according to regulatory guidelines to ensure its specificity, linearity, accuracy, and precision. impactfactor.org

The validation parameters for the quantitative determination of this compound using an RP-HPLC-UV method are summarized in the table below. The method demonstrates a high degree of sensitivity, with a Limit of Detection (LOD) of 2.7 ppm and a Limit of Quantitation (LOQ) of 8.2 ppm. impactfactor.orgresearchgate.net The linearity of the method was established over a concentration range of 0.16 µg/ml to 1.04 µg/ml. impactfactor.orgresearchgate.netijddt.comresearchgate.netresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 215 nm | impactfactor.orgresearchgate.net |

| Linearity Range | 0.16 - 1.04 µg/ml | impactfactor.orgresearchgate.net |

| Limit of Detection (LOD) | 2.7 ppm | impactfactor.orgresearchgate.net |

| Limit of Quantitation (LOQ) | 8.2 ppm | impactfactor.orgresearchgate.net |

| Precision (%RSD for six replicate injections) | 0.21% | impactfactor.orgresearchgate.net |

| Accuracy (% Recovery) | 96.48% - 108.92% | researchgate.net |

The precision of the method was confirmed by replicate injections of the standard solution, yielding a relative standard deviation (%RSD) of 0.21%, which is well within acceptable limits. impactfactor.orgresearchgate.net Furthermore, the accuracy of the method, demonstrated by percentage recovery studies, was found to be between 96.48% and 108.92%. researchgate.net These robust validation results indicate that the developed UV spectrophotometric method is highly precise, accurate, and suitable for the routine quantitative analysis of this compound in pharmaceutical formulations. impactfactor.orgijddt.com

Computational Chemistry and Theoretical Modeling of 1 Acetyl 2 Imidazolidinone Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and reactivity of organic molecules, including 1-Acetyl-2-imidazolidinone and its derivatives. DFT calculations allow for the determination of various electronic properties that are crucial for predicting chemical behavior.

Detailed research findings from DFT studies on related imidazolidinone systems reveal key electronic features. Calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For imidazolidinone derivatives, the HOMO is typically localized on the nitrogen and oxygen atoms, while the LUMO is often centered on the carbonyl groups, indicating their susceptibility to nucleophilic attack.

Electrostatic potential (ESP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups exhibit a negative potential, making them sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom on the non-acetylated nitrogen and the protons on the carbon backbone show a positive potential.

Reactivity indices derived from DFT, such as Fukui functions, can further refine predictions of regioselectivity for various reactions. For instance, in acylation or alkylation reactions, these indices help predict which of the two nitrogen atoms is more reactive. The acetyl group's electron-withdrawing nature significantly influences the electronic properties of the imidazolidinone ring, modulating its reactivity compared to the unsubstituted parent compound. DFT studies on similar systems have shown that substituents on the ring can significantly alter activation barriers for reactions. researchgate.net

| Property | Typical Finding/Application | Significance |

|---|---|---|

| HOMO-LUMO Gap | Calculation of the energy difference between frontier orbitals. | Indicates chemical reactivity and kinetic stability. |

| Electrostatic Potential (ESP) Map | Identifies electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., N-H proton) sites. | Predicts sites for nucleophilic and electrophilic attack and hydrogen bonding. |

| Orbital Distribution | Localization of HOMO and LUMO on specific atoms or functional groups. | Provides insight into the nature of frontier molecular orbitals involved in reactions. |

| Mulliken Population Analysis | Quantifies partial atomic charges on each atom in the molecule. | Helps in understanding the charge distribution and dipole moment. kesifaraci.com |

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

The conformational flexibility of this compound, which involves the puckering of the five-membered ring and the rotation of the acetyl group, is critical to its interactions and reactivity. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for exploring the molecule's conformational landscape.

Molecular mechanics methods utilize classical force fields (e.g., AMBER, CHARMM) to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally less expensive than DFT, making them suitable for scanning the potential energy surface to identify stable conformers (local minima) and the transition states that separate them. For this compound, key conformational variables include the torsion angles of the imidazolidinone ring and the dihedral angle of the N-acetyl group. The five-membered ring typically adopts non-planar conformations, such as twist or envelope forms, to relieve steric strain. kesifaraci.comnih.gov Studies on the related 1,3-dimethyl-2-imidazolidinone (B1670677) have identified a twisted C2 symmetry as the most stable arrangement of the ring. researchgate.net

Molecular dynamics simulations build upon MM by solving Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes its dynamic behavior over time. MD simulations can reveal the timescales of conformational changes, such as ring-flipping or acetyl group rotation, and the relative populations of different conformers at a given temperature. Such simulations are crucial for understanding how the molecule behaves in solution and how its shape fluctuates, which can influence its ability to bind to biological targets or self-assemble.

| Conformational Feature | Description | Method of Analysis |

|---|---|---|

| Ring Puckering | The imidazolidinone ring adopts non-planar conformations like envelope or twist forms to minimize strain. nih.gov | Potential Energy Surface Scan (MM), Dihedral Angle Analysis (MD). |

| Acetyl Group Rotation | Rotation around the N-C(O) bond, leading to different orientations of the acetyl group relative to the ring. | Torsional Profiling (MM), Time-evolution of Dihedral Angle (MD). |

| Conformer Stability | Identification of low-energy conformers and calculation of their relative energies and populations. | Energy Minimization (MM), Boltzmann weighting of conformer energies. |

| Internal Dynamics | Analysis of the frequency and pathways of transitions between different conformers. researchgate.net | Molecular Dynamics simulations over nanosecond or longer timescales. |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, intermediates, transition states, and products. For this compound, this approach can predict the feasibility and selectivity of various transformations.

DFT calculations are commonly used to locate and characterize transition state (TS) structures, which represent the highest energy point along a reaction coordinate. acs.org The energy of the TS relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. By comparing the activation energies for competing pathways, researchers can predict the major product of a reaction under given conditions. For example, computational studies on related systems have been used to rationalize the competition between [2+2] cycloadditions and Claisen-type rearrangements by comparing their respective free energy barriers. acs.org

For reactions involving this compound, such as hydrolysis, N-alkylation, or its participation in cycloadditions, theoretical modeling can provide a detailed mechanistic picture. For instance, in the synthesis of imidazolidinones, DFT has been used to show how a water molecule can act as a catalyst by forming a proton exchange bridge, thereby lowering the activation barrier for cyclization. researchgate.net The authenticity of a calculated transition state is confirmed by vibrational frequency analysis, where a TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

| Mechanistic Aspect | Computational Approach | Example Application |

|---|---|---|

| Transition State (TS) Search | Algorithms like Synchronous Transit-Guided Quasi-Newton (STQN) to locate saddle points on the potential energy surface. | Identifying the TS for the rate-determining step in a reaction. acs.org |

| Activation Energy (Ea) | Calculating the energy difference between the transition state and the reactants (ΔE‡). | Comparing competing pathways to predict product distribution. researchgate.netacs.org |

| Intermediate Identification | Locating local minima on the reaction pathway between reactants and products. | Characterizing species like zwitterionic intermediates in stepwise reactions. acs.org |

| Intrinsic Reaction Coordinate (IRC) | Following the minimum energy path downhill from a TS to connect it to the corresponding reactants and products. | Confirming that a located TS connects the correct species on the reaction pathway. researchgate.net |

Intermolecular Interaction Analysis: Hydrogen Bonding and Supramolecular Assembly

The way this compound molecules interact with each other and with other molecules is governed by non-covalent forces, primarily hydrogen bonding. Computational analysis is essential for quantifying these interactions and predicting how they lead to the formation of larger, ordered structures (supramolecular assemblies).

The this compound molecule possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen of the ring and the acetyl group). This dual functionality allows for the formation of robust intermolecular hydrogen bonds. Crystal structure analyses of similar imidazolidinone derivatives have shown that the N-H···O=C interaction is a dominant motif, often leading to the formation of centrosymmetric dimers. nih.gov These dimers create a characteristic eight-membered ring pattern known as an amide {···HNCO}₂ synthon. nih.gov

Computational methods, such as DFT with dispersion corrections (e.g., DFT-D), are used to calculate the binding energies of these hydrogen-bonded dimers and other aggregates. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique used to analyze the electron density topology to characterize and quantify the strength of hydrogen bonds and other weaker interactions like C-H···O or C-H···π interactions. nih.gov These analyses help explain the packing of molecules in the solid state and the structuring of the liquid phase, which are fundamental to the material's physical properties.

| Interaction Type | Donor/Acceptor Sites | Typical Supramolecular Motif | Computational Analysis Method |

|---|---|---|---|

| N-H···O=C Hydrogen Bond | Donor: N-H; Acceptor: C=O (ring or acetyl) | Centrosymmetric dimers via {···HNCO}₂ synthons. nih.gov | DFT-D binding energy calculations, QTAIM. |

| C-H···O Hydrogen Bond | Donor: C-H (ring or acetyl); Acceptor: C=O | Links primary motifs into larger 1D, 2D, or 3D networks. | Geometrical analysis, Non-Covalent Interaction (NCI) plots. |

| C-H···π Interaction | Donor: C-H; Acceptor: Aromatic ring (in derivatives) | Connects molecular layers or chains. nih.gov | Binding energy calculations, analysis of molecular packing. |

| van der Waals Forces | Overall molecular surface | Contribute to crystal packing density and stability. | Dispersion-corrected DFT, Symmetry-Adapted Perturbation Theory (SAPT). |

Applications of 1 Acetyl 2 Imidazolidinone in Specialized Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Structures

1-Acetyl-2-imidazolidinone serves as a versatile building block in the synthesis of more complex heterocyclic structures. chemimpex.comcymitquimica.com Its five-membered ring structure, containing both nitrogen and carbonyl functionalities, provides a reactive scaffold for various chemical transformations. chemimpex.com This makes it a valuable intermediate in the preparation of a wide array of intricate molecules, including those with potential pharmaceutical applications. chemimpex.commdpi.com

The reactivity of the imidazolidinone core allows for its incorporation into larger, more complex frameworks. For instance, it can be used in reactions that lead to the formation of fused ring systems and other elaborate heterocyclic architectures. mdpi.com Researchers have utilized this compound in the synthesis of compounds that are precursors to biologically active molecules. chemimpex.comatamanchemicals.com

One notable application is in the synthesis of substituted imidazolidin-2-ones, which are key components in many pharmaceuticals and natural products. mdpi.com The acetyl group can be modified or removed, allowing for further functionalization at the nitrogen atom, thereby expanding the range of accessible heterocyclic structures. ambeed.com

The synthesis of complex molecules often involves multi-step sequences where this compound can be introduced as a key fragment. ambeed.com Its straightforward preparation from readily available starting materials like 2-imidazolidone (B142035) and acetic anhydride (B1165640) adds to its utility as a building block in organic synthesis. chemicalbook.com

Polymer Science: Incorporation into Polymer Matrices for Property Enhancement

In the field of polymer science, this compound and its derivatives are incorporated into polymer matrices to enhance their physical and chemical properties. chemimpex.comatamanchemicals.com The inclusion of the imidazolidinone moiety can improve characteristics such as thermal stability and mechanical strength, making the resulting polymers suitable for high-performance applications. chemimpex.com

The nitrogen-containing ring structure of this compound can introduce specific functionalities into the polymer backbone. atamanchemicals.com This can lead to polymers with improved chemical resistance and reactivity. atamanchemicals.com For example, polymers containing imidazolidinone units have been explored for their potential in various applications, including coatings and specialty plastics. atamanchemicals.com

The ability of the imidazolidinone ring to participate in hydrogen bonding can also influence the intermolecular interactions within the polymer matrix, leading to enhanced properties. This makes it a valuable component in the design of advanced polymeric materials.

Furthermore, derivatives of imidazolidinone are used in the synthesis of self-immolative polymers (SIPs). annualreviews.org In these materials, the cleavage of an endcap can trigger a cascade of cyclization and elimination reactions along the polymer backbone, leading to complete depolymerization. annualreviews.org Specifically, a polycarbamate containing a 1,3-dimethyl-2-imidazolidinone (B1670677) precursor was shown to depolymerize through this mechanism. annualreviews.org

Use in the Synthesis of Chiral Compounds and Auxiliaries

This compound and, more broadly, chiral imidazolidinone derivatives, play a significant role in asymmetric synthesis as chiral auxiliaries. chim.itresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding a chiral product.

Chiral imidazolidinones, derived from amino acids or other chiral sources, have been successfully employed in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Mannich-type reactions. chim.itresearchgate.net For example, N-acyl-2-imidazolidinones can be deprotonated to form chiral enolates, which then react with electrophiles in a highly diastereoselective manner. chim.it The stereochemical outcome of these reactions is often controlled by the steric and electronic properties of the chiral auxiliary.

To overcome challenges such as poor solubility and difficult recovery of the auxiliary, ionic liquid-supported chiral imidazolidinones have been developed. chim.itresearchgate.net This approach facilitates the separation and recycling of the chiral auxiliary after the reaction. chim.it Solid-phase synthesis methods using polymer-supported 2-imidazolidinone chiral auxiliaries have also been explored for asymmetric glycolate (B3277807) alkylation reactions, yielding good stereoselectivities. scispace.com

The versatility of imidazolidinone-based chiral auxiliaries is demonstrated by their application in the synthesis of biologically active molecules, such as the cholesterol absorption inhibitor ezetimibe (B1671841) and precursors to the antidepressant fluoxetine. chim.itresearchgate.net

Catalytic Roles of Imidazolidinone Derivatives in Organic Reactions

Derivatives of imidazolidinone have emerged as powerful organocatalysts, particularly in asymmetric catalysis. alfachemic.comwikipedia.org These catalysts, often referred to as MacMillan catalysts, are typically chiral secondary amines that can activate substrates through the formation of transient iminium or enamine intermediates. wikipedia.orgnih.govntnu.no

In iminium catalysis, the chiral imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. wikipedia.orgntnu.no This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. ntnu.no This strategy has been successfully applied to a wide range of enantioselective reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions, often providing high yields and excellent enantioselectivities. alfachemic.comwikipedia.orgnih.gov

Conversely, in enamine catalysis, the imidazolidinone catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine. ntnu.no This process raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, transforming it into a potent nucleophile that can react with various electrophiles. ntnu.no Enamine catalysis has been utilized for reactions such as α-halogenations and aldol reactions. ntnu.norsc.org

Researchers have also developed recyclable imidazolidinone catalysts to address the issue of catalyst loading and separation. nih.gov For instance, phosphonylated imidazolidinone catalysts have been designed that can be recovered and reused for multiple reaction cycles without a significant loss of activity. nih.gov

Academic Research on Biochemical Interactions and Environmental Trajectories

Investigations into Metabolic Pathways and Biotransformation Products of Imidazolidinones

While specific metabolic studies on 1-acetyl-2-imidazolidinone are not extensively documented in publicly available research, the biotransformation of the broader imidazolidinone class of compounds can be inferred from studies on structurally related molecules. The metabolic fate of such compounds is primarily dictated by Phase I and Phase II enzymatic reactions.

Phase I metabolism of imidazolidinone-containing structures, such as the insecticide imidacloprid (B1192907), has been shown to involve cytochrome P450 (CYP) enzymes. The primary metabolic transformations include oxidation of the imidazolidinone ring, leading to hydroxylated and olefinic derivatives. For instance, studies with human liver CYP isozymes have identified CYP3A4 as a key enzyme in the hydroxylation and desaturation of the imidazolidine (B613845) moiety. This suggests that this compound could potentially undergo similar oxidative metabolism on its heterocyclic ring.

Another probable metabolic pathway for this compound is the hydrolysis of the N-acetyl group. This reaction, catalyzed by hydrolase enzymes, would yield 2-imidazolidinone and acetic acid. Acetic acid is a common endogenous compound that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. The resulting 2-imidazolidinone, a cyclic urea (B33335), would then be available for further metabolism or excretion. The metabolism of the parent compound, 2-imidazolidinone (also known as ethyleneurea), has been studied in rats, where it was found to undergo extensive dehydrogenation to form imidazole (B134444) as a major urinary metabolite.

The table below summarizes the potential metabolic pathways for this compound based on the metabolism of structurally related compounds.

| Metabolic Pathway | Enzyme System (Probable) | Potential Metabolites | Basis of Inference |

| Ring Oxidation | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated this compound derivatives | Metabolism of imidacloprid |

| Acetyl Group Hydrolysis | Hydrolases | 2-Imidazolidinone, Acetic Acid | General metabolism of N-acetylated compounds |

| Ring Dehydrogenation | Dehydrogenases | 1-acetyl-imidazole (following ring opening) or Imidazole (following de-acetylation) | Metabolism of 2-imidazolidinone |

It is important to note that these pathways are hypothetical and require direct experimental verification through in vitro studies with liver microsomes or hepatocytes, and in vivo studies to confirm the metabolic fate of this compound.

Analytical Method Development for Impurity Profiling in Complex Formulations

The detection and quantification of this compound are of significant interest, particularly in the pharmaceutical industry where it is identified as a potential genotoxic impurity in active pharmaceutical ingredients (APIs) such as tizanidine (B1208945) hydrochloride. Consequently, sensitive and specific analytical methods are required for its monitoring in complex drug formulations.

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method has been specifically developed and validated for the determination of this compound in tizanidine hydrochloride formulations. This method demonstrates the necessary specificity, linearity, accuracy, and precision to meet stringent regulatory requirements for impurity profiling.

The chromatographic separation is typically achieved on an ODS (octadecyl silane) column, such as an Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm). The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, delivered in an isocratic or gradient mode to ensure optimal separation of the impurity from the main drug substance and other potential impurities. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where this compound exhibits significant absorbance, such as 215 nm.

The validation of such methods is performed according to the International Conference on Harmonisation (ICH) guidelines and includes the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The method demonstrates a linear relationship between the concentration of this compound and the detector response over a specified range (e.g., 0.16-1.04 µg/ml).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For genotoxic impurities, these limits are crucial and are often in the parts per million (ppm) range. For example, the LOD for this compound has been reported to be 2.7 ppm.

Accuracy: Determined by spiking the sample with known amounts of the impurity and measuring the recovery.

Precision: Assessed at different levels (repeatability, intermediate precision) by analyzing multiple preparations of a homogenous sample. A relative standard deviation (RSD) of less than 2% is typically required.

Robustness: The reliability of the method is tested by deliberately varying parameters such as mobile phase composition, pH, and column temperature.

The development of such analytical methods is critical for ensuring the quality and safety of pharmaceutical products by controlling the levels of potentially harmful impurities like this compound.

Receptor Binding Studies and Ligand Design for Biological Systems

While this compound is primarily recognized as a synthetic intermediate and a process-related impurity, direct receptor binding studies for this specific compound are not prominent in the scientific literature. However, the imidazolidinone scaffold serves as a versatile and valuable core structure in medicinal chemistry for the design of ligands targeting a wide array of biological receptors and enzymes. The rigid, five-membered ring of the imidazolidinone provides a stable platform for the spatial orientation of various substituents, enabling specific interactions with biological targets.

Research into the structure-activity relationships (SAR) of imidazolidinone derivatives has led to the development of potent and selective modulators for several biological systems:

Serotonin (B10506) Receptors: Derivatives of aplysinopsin, which contain an imidazolidinone ring, have been synthesized and evaluated for their binding affinity to serotonin 5-HT receptor subtypes. These studies revealed that modifications on both the imidazolidinone ring (e.g., N-alkylation) and other parts of the molecule are critical for achieving high affinity and selectivity for specific subtypes like 5-HT2A and 5-HT2C.

Anticancer Targets: The N-arylsulfonylimidazolidinone scaffold has been extensively explored for the development of anticancer agents. SAR studies have shown that the substitution pattern on the arylsulfonyl group and other appended moieties significantly influences the cytotoxic activity against various cancer cell lines.

Enzyme Inhibitors: The imidazolidinone core has been successfully incorporated into the design of enzyme inhibitors. For example, 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides have been developed as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. Furthermore, molecular docking studies have identified imidazolidinone derivatives as potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The nitrogen and carbonyl groups of the imidazolidinone ring are proposed to form key hydrogen bonding interactions within the active site of COX-2.

Other Receptors: Various other imidazolidinone derivatives have been synthesized and screened for activity at different receptors, including alpha-1 adrenoceptors and muscarinic receptors, demonstrating the broad applicability of this scaffold in ligand design.

The following table summarizes examples of imidazolidinone-based ligands and their respective biological targets.

| Imidazolidinone Derivative Class | Biological Target | Therapeutic Area (Potential) |

| Aplysinopsin Analogues | Serotonin 5-HT Receptors | Central Nervous System Disorders |

| N-Arylsulfonylimidazolidinones | Various (implicated in cancer cell proliferation) | Oncology |

| Imidazolidinone Hydroxyamides | Matrix Metalloproteinase-13 (MMP-13) | Osteoarthritis |

| Substituted Imidazolidinones | Cyclooxygenase-2 (COX-2) | Inflammation |

| Indole-Piperidinyl-Imidazolidinones | Serotonin 5-HT2 Receptors | Central Nervous System Disorders |

These examples underscore the importance of the imidazolidinone structure as a pharmacophore in the design of new therapeutic agents. Although this compound itself is not a known biologically active ligand, its core structure is a key component in the ongoing search for novel drugs.

Environmental Fate and Degradation Studies of Imidazolidinone Compounds

Specific experimental data on the environmental fate and degradation of this compound are scarce. However, its likely environmental trajectory can be predicted by considering the known degradation pathways of its core chemical structures: the N-acetyl group and the cyclic urea (imidazolidinone) ring.

The primary degradation pathways for a compound like this compound in the environment are expected to be biodegradation and, to a lesser extent, photodegradation and abiotic hydrolysis.

Biodegradation: This is anticipated to be the most significant degradation route. The initial step would likely be the enzymatic hydrolysis of the acetyl group by soil and water microorganisms, yielding 2-imidazolidinone and acetic acid. Acetic acid is a readily biodegradable substance that is rapidly mineralized to carbon dioxide and water. The resulting 2-imidazolidinone, being a cyclic urea, is expected to undergo further microbial degradation. The enzymatic hydrolysis of urea by urease, which is ubiquitous in soil, breaks the amide bonds to produce ammonia (B1221849) and carbon dioxide. A similar enzymatic hydrolysis of the 2-imidazolidinone ring would lead to its opening and subsequent degradation.

Photodegradation: The imidazolidinone ring itself appears to be relatively stable to photolysis. Studies on the photodegradation of the pesticide imidacloprid in water have shown that one of the main degradation products is a compound where the imidazolidinone ring remains intact. This suggests that direct photodegradation of this compound by sunlight is not likely to be a rapid process.

Abiotic Hydrolysis: The N-acetyl amide bond in this compound can undergo chemical hydrolysis, particularly under acidic or alkaline conditions. However, under typical environmental pH conditions (pH 5-9), this process is generally slow for amides in the absence of enzymatic catalysis.

The table below outlines the probable environmental degradation pathways for this compound.

| Degradation Process | Mechanism | Probable Products | Significance |

| Biodegradation | Enzymatic hydrolysis of the acetyl group, followed by enzymatic hydrolysis of the urea ring. | 2-Imidazolidinone, Acetic Acid, Ammonia, Carbon Dioxide | Likely the primary degradation pathway in soil and water. |

| Photodegradation | Direct absorption of UV radiation from sunlight. | Limited data; ring appears relatively stable. | Likely a minor degradation pathway. |

| Abiotic Hydrolysis | Chemical hydrolysis of the amide bond. | 2-Imidazolidinone, Acetic Acid | Likely slow under typical environmental pH conditions. |

Toxicological Research on Imidazolidinone Structures (Focus on Mechanisms)

The toxicological profile of this compound is of particular interest due to its identification as a genotoxic impurity in certain pharmaceutical products. Genotoxic compounds are substances that can damage DNA, leading to mutations and potentially cancer. The concern over such impurities necessitates strict control of their levels in drug substances. While detailed mechanistic studies on the genotoxicity of this compound are not widely published, its classification as genotoxic suggests a potential to interact with genetic material.

The broader class of imidazolidinone derivatives has been the subject of various toxicological investigations, revealing a range of biological activities and toxicological mechanisms depending on the specific molecular structure.

Genotoxicity: The primary toxicological concern for this compound is its genotoxic potential. The mechanism of genotoxicity for N-acetylated compounds is not always straightforward but can involve metabolic activation to reactive species that can form adducts with DNA. However, without specific studies, the precise mechanism for this compound remains speculative.

Cytotoxicity: The in vitro cytotoxicity of various imidazolidinone derivatives has been extensively studied, particularly in the context of anticancer drug development. These studies have identified compounds that induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism of cytotoxicity is often linked to the inhibition of specific enzymes or signaling pathways essential for cancer cell survival. A systematic evaluation of the toxicity of several five-membered heterocyclic compounds, including imidazolidinones (hydantoins), in liver cell lines found that toxicity varied significantly based on the specific structure, with some compounds being non-toxic even at high concentrations.

Other Toxicities: Studies on other imidazolidinone derivatives have explored a range of toxicological endpoints. For instance, some derivatives have been evaluated for their toxicity against Schistosoma mansoni worms, demonstrating schistosomicidal activity in vitro. Pre-clinical toxicity studies of a nitroimidazole-imidazolidinone derivative in various animal models revealed effects such as reduced weight gain and testicular atrophy at high doses, which were reversible upon cessation of treatment.

The structure-toxicity relationship for imidazolidinones is complex. The nature and position of substituents on the imidazolidinone ring and any attached moieties play a crucial role in determining the toxicological properties and the underlying mechanism of action. For this compound, the primary identified hazard is genotoxicity, which drives the need for its careful control as an impurity.

Future Research Directions and Emerging Paradigms in 1 Acetyl 2 Imidazolidinone Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The conventional synthesis of 1-Acetyl-2-imidazolidinone, typically involving the batch reaction of 2-imidazolidone (B142035) with acetic anhydride (B1165640), is effective but carries the inherent limitations of batch processing, such as challenges in scalability and precise control over reaction parameters. chemicalbook.comgoogle.com Future research is geared towards adapting these synthetic routes to continuous flow chemistry and automated platforms.

Flow chemistry offers numerous advantages, including significantly reduced reaction times, enhanced safety by minimizing the volume of reactive intermediates at any given moment, and superior heat and mass transfer, which allows for higher reaction temperatures without compromising selectivity. nih.gov For the synthesis of this compound, a flow reactor setup could enable precise control over the stoichiometry and reaction time, potentially leading to higher yields and purity while minimizing the formation of by-products. google.comnih.gov Automated synthesis platforms, integrated with real-time analytics, could further optimize reaction conditions, accelerating the discovery of more efficient synthetic protocols and enabling high-throughput screening of derivatives.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Conventional Batch Synthesis | Projected Flow Synthesis |

| Reaction Time | Several hours chemicalbook.com | Potentially minutes nih.gov |

| Scalability | Complex, non-linear | Simple, linear scale-up |

| Safety | Higher risk with large volumes | Minimized risk, small reactor volumes |

| Process Control | Limited (e.g., bulk temperature) | Precise control over temperature, pressure, and residence time |

| Product Purity | May require extensive purification/recrystallization google.com | Higher purity achievable in-line, reducing downstream processing |

Novel Catalytic Systems Employing Imidazolidinone Scaffolds

The imidazolidinone ring is a privileged scaffold in catalysis. While this compound itself is primarily a synthetic intermediate, its core structure is central to the design of various catalysts. chemimpex.comatamanchemicals.com Derivatives of 2-imidazolidinone are known to serve as catalysts in a range of organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. atamanchemicals.com They are also utilized in palladium-catalyzed reactions for forming C-N bonds. atamanchemicals.com

Future research will likely focus on designing novel chiral and achiral catalytic systems based on the imidazolidinone framework. These could include organocatalysts for asymmetric synthesis or ligands for transition metal catalysis. The acetyl group in this compound can be modified or replaced to tune the electronic and steric properties of the resulting catalyst, influencing its activity and selectivity. The development of such catalysts could provide new, efficient routes to complex, high-value molecules for the pharmaceutical and fine chemical industries.

Table 2: Potential Catalytic Applications of Imidazolidinone Derivatives

| Catalyst Type | Reaction | Potential Advantage |

| Chiral Imidazolidinone Organocatalysts | Asymmetric Aldol (B89426) & Michael Additions nih.gov | Metal-free, environmentally benign, high enantioselectivity. |

| Imidazolidinone-based N-Heterocyclic Carbenes (NHCs) | Cross-Coupling Reactions | Strong σ-donating properties, enhancing catalytic activity and stability. |

| Imidazolidinone Ligands for Pd-Catalysis | C-N Bond Formation atamanchemicals.com | Activation of challenging substrates and promotion of difficult coupling reactions. |

Applications in Advanced Functional Materials and Nanotechnology

The properties of this compound and its derivatives make them promising candidates for incorporation into advanced materials. It has been noted for its use in polymer science, where it can be integrated into polymer matrices to enhance mechanical properties and thermal stability. chemimpex.com This opens up avenues for creating high-performance materials.

In the realm of nanotechnology, related compounds like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) have been used as polar aprotic solvents to effectively disperse cellulose (B213188) nanofibers for the creation of nanocomposite films. mdpi.com This suggests a potential role for this compound or its derivatives as dispersants, stabilizers, or functional additives in nanomaterial formulations. Future research could explore its use in creating functional polymers with tailored properties, such as specific gas permeability, enhanced flame retardance, or as a component in biocompatible materials for drug delivery. mdpi.com

Table 3: Emerging Applications in Materials Science

| Application Area | Role of Imidazolidinone Derivative | Potential Outcome |

| High-Performance Polymers | Monomer or additive chemimpex.com | Improved thermal stability and mechanical strength. |

| Nanocomposite Films | Dispersing agent for nanofibers mdpi.com | Creation of transparent films with enhanced properties. |

| Functional Coatings | Component in polymer backbone | Enhanced chemical resistance and durability. atamanchemicals.com |

| Biomaterials | Scaffold for drug delivery systems | Controlled release of therapeutic agents. atamanchemicals.com |

Elucidation of Undiscovered Biochemical Pathways and Interactions

While this compound is known as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its own biochemical interactions are not fully understood. google.comchemimpex.com It has been identified as a potential genotoxic impurity in the muscle relaxant Tizanidine (B1208945) hydrochloride, indicating a clear interaction with biological systems that warrants further investigation. ijddt.com Furthermore, it serves as a reagent in the preparation of labeled moxonidine, an antihypertensive compound, for use in metabolic studies. chemicalbook.com

A significant area for future research lies in exploring subtle, noncovalent interactions. For instance, studies have identified the presence of a specific n→π* interaction between a backbone carbonyl and the imidazolidinone ring of the chromophore in some fluorescent proteins. harvard.edu This type of interaction, involving electron delocalization from a lone pair (n) to an antibonding orbital (π), can be crucial for dictating molecular conformation and function. harvard.edu Future studies could investigate whether the carbonyl group of this compound can participate in similar n→π interactions, influencing the conformation and activity of bioactive molecules. Elucidating these pathways is critical for understanding its toxicological profile and for designing new, safer molecules.

Sustainable and Eco-friendly Synthetic Route Development

The development of green and sustainable chemical processes is a major goal of modern chemistry. Current methods for synthesizing this compound often rely on stoichiometric reagents like acetic anhydride and may require purification steps involving organic solvents like chloroform. chemicalbook.comgoogle.com A Russian patent describes an improved process with a higher yield of 77%, but the drive for more eco-friendly alternatives continues. google.com

Future research will focus on developing greener synthetic routes. This includes the exploration of catalytic acetylation, the use of less hazardous acylating agents, and the replacement of traditional organic solvents with greener alternatives like water or bio-based solvents. Methodologies like pseudo-multicomponent one-pot protocols, which have been successfully developed for other 1,3-disubstituted imidazolidin-2-ones, offer a promising path forward. nih.gov Such methods can improve atom economy, reduce waste, and simplify purification, aligning the production of this compound with the principles of green chemistry. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Acetyl-2-imidazolidinone?

Methodological Answer: this compound is synthesized via multi-step reactions involving intermediates such as 4-chloro-o-phenylenediamine, sulfur dichloride, and acetylating agents. A key industrial method includes:

- Dehydrochlorination : Removal of HCl from intermediates.

- Nitration : Introduction of nitro groups under controlled conditions.

- Nitro Reduction : Conversion of nitro to amine groups.

- Amine Formation and Deacetylation : Final steps to yield the compound .